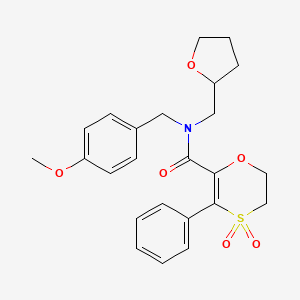
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a thiadiazole ring, a cyclopropyl group, and an indole moiety, which contribute to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Synthesis of the Indole Moiety: The indole ring can be constructed through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Coupling Reactions: The final step involves coupling the thiadiazole and indole moieties through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or thiadiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
- 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide
These compounds share structural similarities but may differ in their chemical properties, biological activities, and potential applications. The unique combination of the thiadiazole, cyclopropyl, and indole moieties in this compound contributes to its distinct characteristics and potential advantages in various research and industrial contexts.
Properties
Molecular Formula |
C15H13FN4OS |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C15H13FN4OS/c1-20-11-5-4-10(16)6-9(11)7-12(20)13(21)17-15-19-18-14(22-15)8-2-3-8/h4-8H,2-3H2,1H3,(H,17,19,21) |
InChI Key |
CXJCZWBMBWARFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl](thiomorpholin-4-yl)methanone](/img/structure/B12174071.png)

![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B12174088.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12174096.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12174097.png)
methanone](/img/structure/B12174098.png)
![(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12174101.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide](/img/structure/B12174106.png)

![tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12174109.png)


![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B12174131.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12174132.png)
